molecular formula C15H12N2OS B2787774 N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 329906-63-0

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2787774
CAS No.: 329906-63-0
M. Wt: 268.33
InChI Key: WOKDGYNHETZULC-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a naphthothiazole core fused with a cyclopropanecarboxamide moiety. Its structural uniqueness lies in the combination of the rigid naphtho[2,1-d]thiazole system and the strained cyclopropane ring, which confers distinct electronic and steric properties. The naphthothiazole system provides π-π stacking capabilities for receptor interactions, while the cyclopropane group may enhance metabolic stability and binding selectivity .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14(10-5-6-10)17-15-16-12-8-7-9-3-1-2-4-11(9)13(12)19-15/h1-4,7-8,10H,5-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDGYNHETZULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-isothiocyanatonaphthalenes with amines under visible-light photoredox catalysis. This method is efficient and eco-friendly, utilizing molecular oxygen as an oxidant . Another approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air, which is noted for its simplicity and high atom economy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of environmentally friendly reagents and conditions is particularly advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and the cyclopropane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole and cyclopropane compounds.

Scientific Research Applications

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane moiety adds rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

2.1.1. N-(Thiazol-2-yl)cyclopropanecarboxamide
This simpler analogue lacks the naphtho-fused system. Studies show that the absence of the extended aromatic system reduces π-stacking interactions, leading to lower binding affinity for hydrophobic enzyme pockets (e.g., CYP1 inhibitors) compared to the naphthothiazole derivative .

2.1.2. Substituted Pyrazole/Thiazole Derivatives Compounds such as 2-[3-amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole () and N-(5-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide () share the thiazole or naphthothiazole core but differ in substituents. For example:

  • 2-[3-amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (C15H9N5S) has a pyrazole-cyanide substituent, enhancing hydrogen-bonding capacity but reducing lipophilicity (clogP = 3.2 vs. 3.8 for the target compound) .
  • N-(5-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide () introduces fluorine atoms, improving metabolic stability and CYP450 inhibition profiles .

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents clogP* Molecular Weight
Target Compound Naphtho[2,1-d]thiazole Cyclopropanecarboxamide 3.8 296.35
N-(Thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropanecarboxamide 2.1 168.20
2-[3-amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole Naphtho[1,2-d]thiazole Pyrazole-cyano 3.2 291.37
Compound 25 () Benzo[d]thiazole Fluoro, trifluoromethylphenyl 4.5 505.40

*Calculated using ChemDraw.

Spectroscopic and Analytical Data
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at ~1670 cm⁻¹ aligns with cyclopropanecarboxamide derivatives (e.g., 1671 cm⁻¹ in ). However, naphthothiazole-specific aromatic C=C stretches (1599–1601 cm⁻¹) distinguish it from simpler thiazoles .
  • NMR : The cyclopropane protons resonate as a multiplet at δ 1.0–1.5 ppm, while naphthothiazole protons appear as complex aromatic multiplets (δ 7.2–8.5 ppm) .

Table 3: Pharmacological Comparisons

Compound Target Activity IC50/LD50 Reference
Target Compound (analogues) Androgen receptor antagonism 0.8–1.2 µM
Bicalutamide Androgen receptor antagonism 1.0 µM
N-(3,5-dichlorophenyl)cyclopropanecarboxamide CYP1A2 inhibition Ki = 0.15 µM
6b () Fungicidal activity MIC = 12.5 µg/mL

Biological Activity

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a naphthothiazole ring fused with a cyclopropanecarboxamide group. This unique structure contributes to its distinctive chemical and biological properties.

Synthesis:
The compound is typically synthesized through the reaction of 3-(2-naphthyl)-1-substituted acylthiourea with manganese (III) acetate under ambient conditions. This method allows for the formation of the naphthothiazole system, which is crucial for its biological activity .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of naphthothiazole compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that related naphthothiazole derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Naphthothiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Naphtho[1,2-d]thiazole derivativePseudomonas aeruginosa10

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may disrupt cellular energetics in mycobacteria, making it a candidate for tuberculosis treatment. Additionally, its derivatives have shown promise in inhibiting cancer cell proliferation in various models .

Case Study: Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers tested the anticancer activity of this compound on human lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and metabolic regulation. This interaction could lead to enhanced therapeutic effects against resistant bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

  • The compound is synthesized via multi-step reactions, including coupling between cyclopropanecarboxylic acid derivatives and naphthothiazole precursors. A common approach involves copper-catalyzed 1,3-dipolar cycloaddition or nucleophilic substitution under anhydrous conditions .
  • Key variables : Solvent polarity (e.g., DMF or methanol), temperature (room temp. to 80°C), and catalysts (e.g., Cu(OAc)₂) significantly affect yield. For example, yields range from 6% to 43% depending on substituents and reaction optimization .
  • Methodology : Monitor intermediates via TLC (hexane:ethyl acetate, 8:2) and confirm final products using NMR and HRMS .

Q. How is the compound characterized structurally, and what spectral data are critical for validation?

  • 1H/13C NMR : Key peaks include cyclopropane protons (δ ~1.0–2.5 ppm) and aromatic protons from the naphthothiazole moiety (δ ~7.2–8.4 ppm). Carbonyl groups (C=O) appear at ~165–170 ppm in 13C NMR .
  • IR spectroscopy : Confirm amide bonds (C=O stretch at 1670–1680 cm⁻¹) and aromatic C=C stretches (1590–1610 cm⁻¹) .
  • HRMS : Exact mass matches molecular formula (e.g., C₂₀H₁₅N₃O₂S for analogs), with deviations <5 ppm .

Q. What preliminary biological activities have been reported for this compound?

  • Derivatives show activity against prion diseases and neurodegenerative targets, with IC₅₀ values in micromolar ranges. Activity correlates with substituents on the thiazole ring and cyclopropane group .
  • Assays : Use in vitro binding assays (e.g., fluorescence polarization) and cell-based models to evaluate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for analogs of this compound?

  • Case study : Discrepancies in NOESY spectra for naphthothiazole derivatives arise from conformational flexibility. Use DFT calculations to model low-energy conformers and validate against experimental NMR .
  • Mitigation : Cross-reference HRMS with isotopic patterns and compare retention times in HPLC to rule out impurities .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane ring to enhance metabolic stability. LogP adjustments via sulfonyl or piperidine groups improve solubility .
  • In silico tools : Apply molecular docking (e.g., AutoDock Vina) to predict binding to targets like acetylcholinesterase or prion proteins, prioritizing derivatives with ∆G < -8 kcal/mol .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

  • Cyclopropane ring : Its strain and sp³ hybridization enhance rigidity, favoring π-π stacking with aromatic residues in enzyme active sites. Electron-deficient thiazole rings engage in hydrogen bonding with catalytic lysine or aspartate residues .
  • SAR table :

SubstituentBioactivity (IC₅₀)LogP
-H15 µM2.1
-CF₃8 µM2.8
-SO₂CH₃22 µM1.5
Data from prion disease models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Issue : Racemization occurs during cyclopropane ring formation at elevated temperatures.
  • Solution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄) to retain >95% ee .
  • Process : Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) .

Methodological Guidance

Q. How to design experiments for identifying off-target effects in kinase inhibition studies?

  • Kinome-wide profiling : Use immobilized kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Prioritize kinases with >50% inhibition .
  • Counter-screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .

Q. What computational approaches validate the compound’s mechanism of action?

  • MD simulations : Run 100-ns trajectories (AMBER force field) to analyze binding stability to CFTR or prion proteins. Calculate RMSD (<2 Å) and hydrogen bond persistence .
  • Free energy perturbation : Predict ΔΔG values for point mutations in target proteins .

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